molecular formula C18H30Cl2N2O3 B13740788 [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride CAS No. 100311-15-7

[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride

Cat. No.: B13740788
CAS No.: 100311-15-7
M. Wt: 393.3 g/mol
InChI Key: FONMKNLITDGQCR-UHFFFAOYSA-N
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Description

[4-(3-Piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride (systematic name: Butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azaniumdichloride) is a quaternary ammonium compound featuring a piperidin-1-ium core, a propoxycarbonyl linker, a substituted phenyl ring, and two chloride counterions .

Properties

CAS No.

100311-15-7

Molecular Formula

C18H30Cl2N2O3

Molecular Weight

393.3 g/mol

IUPAC Name

[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride

InChI

InChI=1S/C18H28N2O3.2ClH/c1-2-12-22-17-14-15(19)7-8-16(17)18(21)23-13-6-11-20-9-4-3-5-10-20;;/h7-8,14H,2-6,9-13,19H2,1H3;2*1H

InChI Key

FONMKNLITDGQCR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+]2CCCCC2.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-amino-2-ethoxybenzoic acid with 3-piperidinopropyl chloride in the presence of a base to form the intermediate ester. This intermediate is then subjected to further reactions, including hydrolysis and subsequent treatment with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

(a) (2S)-4-(1-Methylpyrrole-2-carbonyl)-N-(3S)-2-oxo-piperidin-3-yl]-1-(piperidin-1-ium-4-carbonyl)piperazine-2-carboxamide

  • Key Features : Contains dual piperidinium groups, a carboxamide linker, and a pyrrole substituent.
  • Comparison : Unlike the target compound, this analogue incorporates a peptide-like backbone and lacks aromatic rings, which may reduce hydrophobicity. The presence of multiple charged groups could enhance solubility in polar solvents .

(b) N-(3-Chloro-4-methylphenyl)-6-(4-ethyl-1-piperazinyl)methyl-1,3,5-triazine-2,4-diamine

  • Key Features : Combines a triazine core with a piperazinyl group and chlorinated phenyl substituents.
  • Comparison : The triazine core and ethyl-piperazine sidechain differentiate it from the target compound’s phenyl-piperidinium system. However, both share halogenated aromatic groups, which are common in agrochemicals (e.g., herbicides, fungicides) .

Compounds with Azanium Groups and Chloride Counterions

(a) [(1S)-3-Azaniumyl-1-carboxypropyl]azanium Dihydrochloride

  • Key Features : A dipeptide analogue with two azanium groups and two chloride ions.
  • Comparison : This simpler structure highlights how multiple cationic centers and chloride counterions enhance water solubility. The target compound’s larger hydrophobic substituents likely reduce solubility compared to this dipeptide .

(b) Trimethyl-[3-(pentadecafluoroheptylsulfonylamino)propyl]azanium Sulfate

  • Key Features: Perfluorinated alkyl chain with a sulfonylamino group and sulfate counterion.
  • Comparison: The sulfate counterion and fluorinated chain contrast with the target compound’s chloride ions and non-fluorinated substituents. Fluorinated compounds often exhibit unique stability and lipid affinity, whereas chlorides may favor ionic interactions in biological systems .

Agrochemical Analogues with Halogenated Aromatic Systems

(a) Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione)

  • Key Features : Dichlorophenyl group fused to an azabicyclohexane dione core.
  • The target compound’s flexible propoxycarbonyl linker may allow broader conformational adaptability .

(b) Iprodione (3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide)

  • Key Features : Dichlorophenyl group linked to an imidazolidine dione and carboxamide.
  • Comparison : Both compounds utilize halogenated aromatic systems, but iprodione’s heterocyclic core may improve metabolic stability in agricultural applications. The target compound’s piperidinium group could introduce cationic interactions absent in iprodione .

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis may resemble piperazine intermediates (e.g., ), but direct methods are undocumented.
  • Material Properties : Cationic and aromatic groups could enable applications in ion-exchange materials or crystal engineering, leveraging hydrogen-bonding patterns (cf. Etter’s graph set analysis ).

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